

# An In-depth Technical Guide to the Olfactory Properties of Geranyl Crotonate

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## Compound of Interest

Compound Name: Geranyl crotonate

Cat. No.: B1604941

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory properties of **Geranyl Crotonate**, a fragrance ingredient with a complex and desirable aroma profile. This document details the compound's chemical and physical characteristics, synthesis, analytical methods for its characterization, and its olfactory profile. The information is intended for researchers, scientists, and professionals involved in fragrance chemistry, sensory science, and drug development.

## Chemical and Physical Properties

**Geranyl crotonate**, systematically named [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate, is a terpene ester. It is formed from the combination of the acyclic monoterpene alcohol, geraniol, and the unsaturated carboxylic acid, crotonic acid. The presence of multiple carbon-carbon double bonds in its structure contributes to its chemical reactivity and potential for stereoisomerism.

Table 1: Chemical and Physical Properties of **Geranyl Crotonate**

Property	Value	Source(s)
IUPAC Name	[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate	
CAS Number	56172-46-4	
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>2</sub>	
Molecular Weight	222.32 g/mol	
Appearance	Colorless mobile liquid	
Boiling Point	~128°C at 0.10 inch absolute pressure	
Specific Gravity	~0.914 at 25°C	
Vapor Pressure	0.001000 mmHg @ 25.00 °C (estimated)	
Solubility	Insoluble in water; soluble in alcohol and oils	

## Olfactory Profile

**Geranyl crotonate** is valued in the fragrance industry for its unique and pleasant aroma. Its scent is characterized by a combination of sweet, fruity, and gourmand notes.

Table 2: Olfactory Descriptors for **Geranyl Crotonate**

Descriptor	Source(s)
Sweet	
Caramellic	
Maple	
Fruity	
Almond	
Nutty	
Acorn	

The odor strength is described as medium, and it has a substantivity of 51 hours on a smelling strip.

## Synthesis of Geranyl Crotonate

The primary method for synthesizing **Geranyl crotonate** is through the esterification of geraniol with crotonic acid or its derivatives. A detailed experimental protocol is provided in U.S. Patent 2,187,694.

## Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from the method described by Slagh (1940).

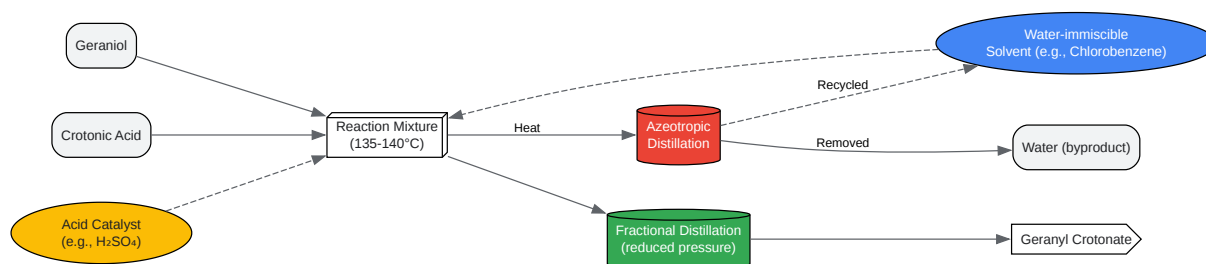
Materials:

- Geraniol
- Crotonic acid
- Sulfuric acid (or other suitable acid catalyst)
- Water-immiscible solvent (e.g., chlorobenzene)
- Apparatus for fractional distillation at reduced pressure

- Apparatus for azeotropic distillation

Procedure:

- Combine approximately one molar equivalent of crotonic acid with a slight molecular excess (1 to 2 moles) of geraniol in a reaction vessel.
- Add a small proportion of an esterification catalyst, such as sulfuric acid.
- To improve the yield, add a water-immiscible liquid, such as chlorobenzene, to form an azeotropic mixture with the water produced during the reaction.
- Heat the mixture to a moderate temperature (e.g., 135-140°C) for a period of 5 to 10 hours, or until the reaction is complete.
- Continuously remove the water formed during the esterification by distilling off the azeotropic mixture. The water can be separated from the immiscible solvent, and the solvent can be returned to the reaction mixture.
- Once the reaction is complete, purify the **Geranyl crotonate** by fractional distillation at reduced pressure.



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**Caption:** Synthesis of **Geranyl Crotonate** via Acid-Catalyzed Esterification.

## Analytical Methods

The purity and identity of **Geranyl crotonate** can be determined using standard analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

### Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the GC-MS analysis of terpene esters like **Geranyl crotonate**. The exact parameters may need to be optimized for the specific instrument and column used.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

GC Conditions:

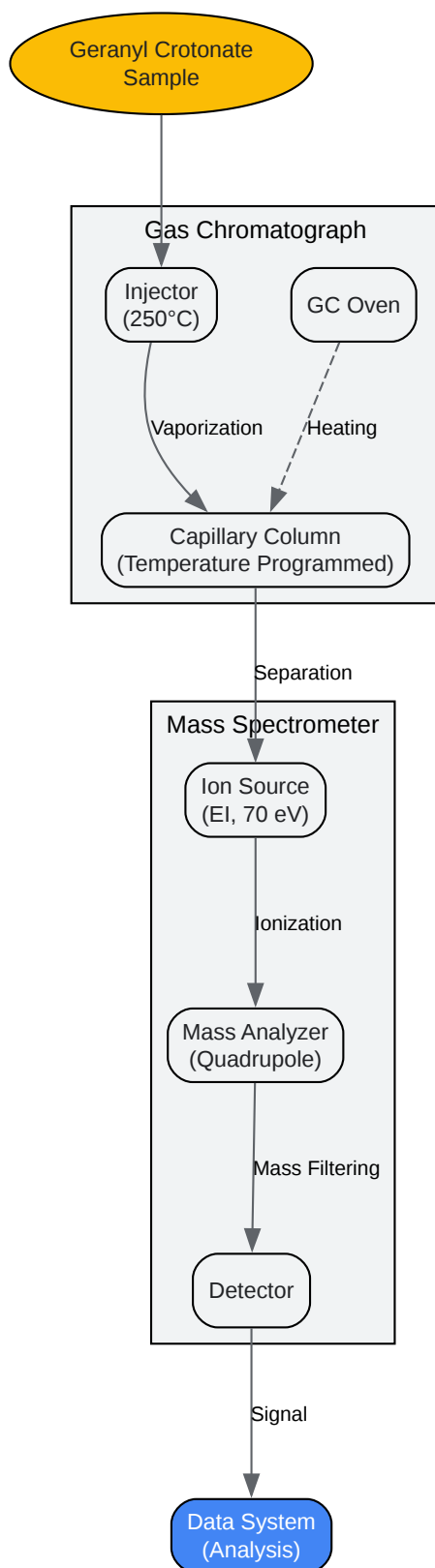
- Injector Temperature: 250°C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes
  - Ramp: 5°C/min to 280°C
  - Final hold: 10 minutes at 280°C
- Transfer Line Temperature: 280°C

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Scan Range: m/z 40-400

Data Analysis:

- Identification of **Geranyl crotonate** is based on the retention time and comparison of the acquired mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).
- Quantification can be performed using an internal or external standard method.



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**Caption:** Workflow for GC-MS Analysis of **Geranyl Crotonate**.

## Sensory Evaluation

Sensory panel analysis is crucial for characterizing the olfactory properties of **Geranyl crotonate**. A trained panel of assessors evaluates the odor profile based on a set of standardized descriptors.

## Experimental Protocol: Sensory Panel Evaluation

This protocol provides a general framework for the sensory evaluation of **Geranyl crotonate**.

Panelists:

- A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate and describe odors.

Sample Preparation:

- **Geranyl crotonate** is diluted in an appropriate solvent (e.g., diethyl phthalate or ethanol) to a concentration of 1% (w/w).
- 0.1 mL of the solution is applied to a standard smelling strip.

Evaluation Procedure:

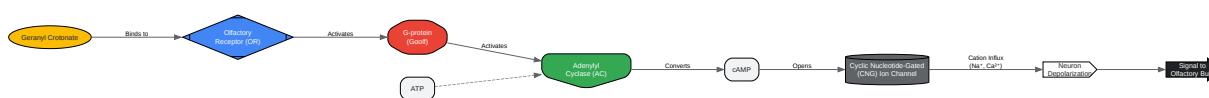
- Panelists are seated in individual, well-ventilated sensory booths.
- Each panelist is presented with a freshly prepared smelling strip of the **Geranyl crotonate** solution.
- Panelists are instructed to evaluate the odor at different time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes.
- Panelists rate the intensity of a series of predefined odor descriptors (e.g., sweet, fruity, caramellic, nutty) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
- Data from all panelists are collected and statistically analyzed to generate an odor profile and assess the variability among panelists.



## Olfactory Receptor Interaction and Signaling

The perception of **Geranyl crotonate**, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to **Geranyl crotonate** have not been definitively identified in publicly available literature, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor is induced. This activates a G-protein (Golf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations ( $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.



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**Caption:** General Olfactory Signal Transduction Pathway.

## Safety Information

**Geranyl crotonate** has undergone safety assessments for its use as a fragrance ingredient.

Table 3: Toxicological Data for **Geranyl Crotonate**

Test	Species	Route	Value	Source(s)
LD <sub>50</sub>	Rat	Oral	> 5000 mg/kg	
LD <sub>50</sub>	Rabbit	Dermal	> 5000 mg/kg	

The International Fragrance Association (IFRA) provides recommendations for the maximum usage levels of **Geranyl crotonate** in various consumer products.

## Conclusion

**Geranyl crotonate** is a valuable fragrance ingredient with a multifaceted sweet, fruity, and caramellic odor profile. Its synthesis is well-established, and its properties can be characterized using standard analytical and sensory techniques. While further research is needed to identify its specific olfactory receptors and determine its odor threshold, the information provided in this guide offers a solid foundation for its application and study in the fields of fragrance chemistry and sensory science.

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